

Spectroscopic Profile of 2-Phenyl-1,3-thiazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenyl-1,3-thiazole-5-carbaldehyde

Cat. No.: B086911

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-Phenyl-1,3-thiazole-5-carbaldehyde**, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **2-Phenyl-1,3-thiazole-5-carbaldehyde** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~9.9	s	1H, -CHO
~8.4	s	1H, Thiazole-H4
~7.9-8.0	m	2H, Phenyl-H (ortho)
~7.4-7.5	m	3H, Phenyl-H (meta, para)

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. The solvent used for analysis can influence the exact chemical shifts.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~185	C=O (aldehyde)
~170	Thiazole-C2
~155	Thiazole-C5
~140	Thiazole-C4
~133	Phenyl-C (ipso)
~131	Phenyl-C (para)
~129	Phenyl-C (ortho/meta)
~127	Phenyl-C (ortho/meta)

Note: Predicted values. The exact chemical shifts are dependent on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi resonance)
~1680-1660	Strong	C=O stretch (aldehyde)
~1600-1450	Medium-Strong	C=C stretch (aromatic and thiazole rings)
~1300-1000	Medium	C-N and C-S stretching

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
189	[M] ⁺ (Molecular ion)
188	[M-H] ⁺
160	[M-CHO] ⁺
104	[C ₆ H ₅ CN] ⁺ or fragment from thiazole ring cleavage
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **2-Phenyl-1,3-thiazole-5-carbaldehyde** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.6-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. A sufficient number of scans are acquired to obtain a good

signal-to-noise ratio.

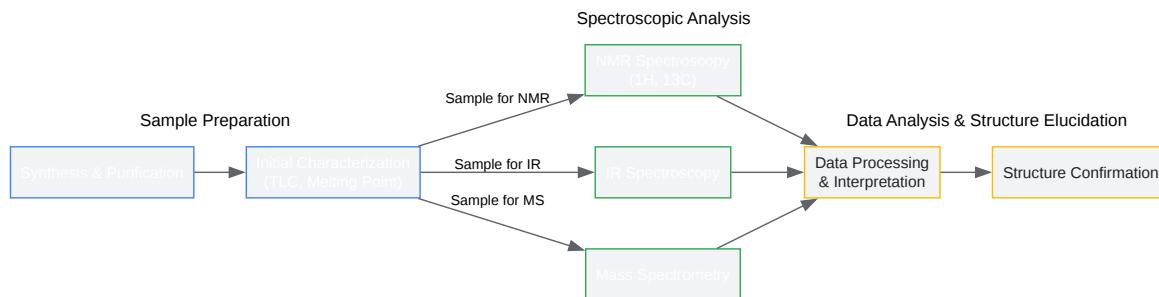
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically operating at 100 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)


Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Phenyl-1,3-thiazole-5-carbaldehyde**.

[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenyl-1,3-thiazole-5-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086911#spectroscopic-data-nmr-ir-ms-for-2-phenyl-1-3-thiazole-5-carbaldehyde\]](https://www.benchchem.com/product/b086911#spectroscopic-data-nmr-ir-ms-for-2-phenyl-1-3-thiazole-5-carbaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com